Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) Hydrochloride, also referred to as Lercanidipine EP Impurity D, is a notable compound related to Lercanidipine, a calcium channel blocker primarily used in the treatment of hypertension. This impurity arises during the synthesis of Lercanidipine and is significant for quality control in pharmaceutical formulations. Its chemical structure is characterized by a dihydropyridine ring, which is a common feature among calcium channel blockers, influencing its pharmacological properties.
Lercanidipine Ethyl Impurity is synthesized as a byproduct during the production of Lercanidipine. Its identification and characterization are crucial for ensuring the purity and efficacy of pharmaceutical products containing Lercanidipine. The compound has been cataloged with the CAS number 210579-71-8, which aids in its identification and sourcing from chemical suppliers.
This compound falls under the category of pharmaceutical impurities, specifically those related to calcium channel blockers. It is important to classify such impurities for regulatory compliance and to maintain the integrity of drug formulations.
The synthesis of Lercanidipine Ethyl Impurity involves several steps that typically include the reaction of Lercanidipine with ethyl 3-oxobutanoate in the presence of sodium hydroxide and methanol. This multi-step process can be summarized as follows:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Typical temperatures range from -10°C to 100°C, with reaction times varying from 2 to 16 hours depending on specific steps .
The molecular formula of Lercanidipine Ethyl Impurity is , with a molecular weight of approximately 625.8 g/mol for the base compound and 36.5 g/mol for hydrochloric acid. The structural characteristics include:
Lercanidipine Ethyl Impurity can participate in various chemical reactions typical for esters and amines, including hydrolysis, transesterification, and potential interactions with nucleophiles due to its electrophilic centers.
The primary reaction pathway involves hydrolysis under acidic conditions, leading to the cleavage of ester bonds and formation of carboxylic acids or alcohols. The reactivity can be influenced by solvent choice and temperature, which are critical in optimizing yields during synthesis.
Lercanidipine Ethyl Impurity acts similarly to its parent compound by blocking calcium channels in vascular smooth muscle cells. This action leads to:
The primary pharmacological outcome is a reduction in blood pressure through vasodilation, which alleviates symptoms associated with hypertension .
Relevant analyses often include high-performance liquid chromatography (HPLC) for purity assessment and stability studies under various conditions .
Lercanidipine Ethyl Impurity serves primarily as a reference standard in analytical chemistry for quality control purposes within pharmaceutical manufacturing. It is crucial for:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3